Isodunnianol

概要

説明

Isodunnianol is a naturally occurring compound extracted from the bark of Illicium dunnianum. It is known for its significant biological activities, including anti-acetylcholinesterase activity and the promotion of neurite outgrowth. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cardioprotection.

作用機序

Target of Action

Isodunnianol, a natural product extracted from Illicium verum, primarily targets acetylcholinesterase (AChE) and inducible nitric oxide synthase (iNOS) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while iNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes. This compound also affects NAG-1 , a protein related to inflammation .

Mode of Action

This compound exhibits anti-AChE activity with an IC50 value of 13.0 µM . It also shows substantial activity against iNOS . Furthermore, it can increase NAG-1 activity 1.5 -3.0 fold . These interactions result in the modulation of the inflammatory response and the reduction of oxidative stress .

Biochemical Pathways

This compound affects the AMPK–ULK1 pathway . This pathway is crucial for the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound induces autophagy and increases the expression of pAMPK172 and pULK1555, while decreasing the expression of pULK1757 and SQSTM2 .

Result of Action

This compound’s action results in the mitigation of cardiotoxicity induced by Doxorubicin . It achieves this by regulating autophagy and apoptosis both in vitro and in vivo . Specifically, it up-regulates autophagy and reduces apoptosis through the activation of the AMPK–ULK1 pathway .

生化学分析

Biochemical Properties

Isodunnianol plays a crucial role in biochemical reactions, particularly in the process of autophagy . It interacts with key biomolecules such as AMPK and ULK1, leading to increased expression of pAMPK172 and pULK1555, and decreased expression of pULK1757 and SQSTM2 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In H9C2 cardiac myoblasts, it has been observed to induce autophagy and reduce apoptosis . This influence on cell function is mediated through its impact on cell signaling pathways, particularly the AMPK–ULK1 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It activates the AMPK–ULK1 pathway, leading to changes in gene expression and induction of autophagy .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to consistently induce autophagy in H9C2 cells

Metabolic Pathways

This compound is involved in key metabolic pathways, particularly those related to autophagy. It interacts with enzymes such as AMPK and ULK1, influencing metabolic flux and metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isodunnianol typically involves the extraction from natural sources such as Illicium dunnianum. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from plant materials. The process involves:

Harvesting: Collecting the bark of Illicium dunnianum.

Extraction: Using solvents like ethanol or methanol to extract the active compounds.

Purification: Employing techniques such as column chromatography to purify this compound.

化学反応の分析

Types of Reactions: Isodunnianol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

科学的研究の応用

Isodunnianol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying natural product synthesis and reaction mechanisms.

Biology: Investigated for its role in promoting neurite outgrowth and neuroprotection.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

類似化合物との比較

Isodunnianol is compared with other similar compounds such as:

Dunnianol: Another sesquineolignan isolated from Illicium dunnianum, with similar triphenyl-type neolignan structure.

Magnolol: A biphenylneolignan with comparable biological activities.

Macranthol: A triphenyl-type neolignan previously isolated from Illicium macranthum.

Uniqueness: this compound stands out due to its potent anti-acetylcholinesterase activity and its ability to promote neurite outgrowth, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cardioprotection.

生物活性

Isodunnianol, a compound derived from natural sources, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

This compound is classified as a furanocoumarin, a type of organic compound known for its diverse pharmacological properties. Its chemical structure includes a furan ring fused to a coumarin moiety, which is believed to contribute to its biological effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

2. Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS). The results are depicted in Table 2.

| Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| 10 | 120 | 90 |

| 20 | 80 | 60 |

| 40 | 50 | 30 |

The data indicates a dose-dependent reduction in cytokine secretion, underscoring this compound's potential as an anti-inflammatory agent.

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In a study examining its effects on human cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer (MCF-7) and colorectal cancer (HT-29) cells. The IC50 values are presented in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 12 |

Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed that topical formulations containing this compound led to significant improvements in infection resolution compared to placebo treatments.

- In Vivo Anti-Inflammatory Study : In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum.

- Cancer Treatment Study : A cohort study involving cancer patients receiving this compound as an adjunct therapy reported improved quality of life and reduced tumor sizes in several participants.

特性

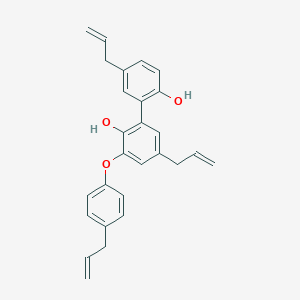

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHHTRIAKONNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isodunnianol against Doxorubicin-induced cardiotoxicity?

A1: Research suggests that this compound protects cardiac cells from Doxorubicin damage by promoting protective autophagy. [] Specifically, it activates the AMPK-ULK1 pathway, which plays a crucial role in initiating autophagy. This process helps to clear damaged cellular components, counteracting the apoptotic effects of Doxorubicin. []

Q2: From what natural source is this compound extracted, and what other bioactive compounds are found in this source?

A2: this compound was initially isolated from the bark of Illicium dunnianum. [] Another notable compound found in this plant, and in the related species Illicium difengpi, is Magnolol. [, ] In Illicium difengpi, this compound, Magnolol, and Difengpin have been successfully separated and purified using high-speed counter-current chromatography. []

Q3: What is the chemical structure of this compound, and how has its structure been elucidated?

A3: this compound belongs to the sesquineolignan family and shares a triphenyl-type neolignan structure similar to Macranthol. [] Its structure was determined through comprehensive analysis of 1H- and 13C-NMR spectra, including two-dimensional NMR data. These analyses were compared with data from related compounds like Magnolol, Isomagnolol, and Macranthol. []

Q4: What in vivo studies have been conducted to evaluate the efficacy of this compound against Doxorubicin-induced cardiotoxicity?

A4: A rat model of Doxorubicin-induced cardiotoxicity demonstrated that co-administration of this compound with Doxorubicin reduced apoptosis and inflammatory myocardial fibrosis compared to Doxorubicin alone. [] This suggests a protective effect of this compound in vivo.

Q5: Are there any known analytical methods for characterizing and quantifying this compound?

A5: While specific details regarding analytical method validation aren't provided in the provided research, the isolation of this compound from plant material utilized high-speed counter-current chromatography. [] Additionally, structural elucidation relied heavily on NMR spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional NMR techniques. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。